3-Fluoro-benzene-1,2-diamine dihydrochloride

説明

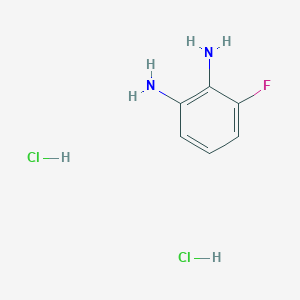

3-Fluoro-benzene-1,2-diamine dihydrochloride (CAS: 1414959-15-1) is a fluorinated aromatic diamine salt widely employed as an intermediate in pharmaceutical and agrochemical synthesis. Its structure comprises a benzene ring with adjacent amine groups (-NH₂) and a fluorine substituent at the 3-position, stabilized as a dihydrochloride salt to enhance solubility and stability . The compound is commercially available but listed as discontinued by suppliers like CymitQuimica, indicating specialized demand .

特性

IUPAC Name |

3-fluorobenzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.2ClH/c7-4-2-1-3-5(8)6(4)9;;/h1-3H,8-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPZVARNGDULED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Material Preparation: Halogenated Nitrobenzene

The initial step involves preparing 3-fluoro-1,2-dinitrobenzene or related nitro compounds with the fluorine substituent positioned at the 3-position. This is typically achieved via selective nitration of fluorobenzene or fluorinated aniline derivatives under controlled conditions to avoid over-substitution or positional isomer formation.

Reduction to Diamine

The critical transformation is the reduction of the dinitro compound to the corresponding diamine. Established industrial and laboratory methods include:

- Chemical Reduction with Tin(II) Chloride (SnCl₂·2H₂O): Under reflux conditions in acidic medium, SnCl₂ efficiently reduces nitro groups to amines. This method is favored for its selectivity and relatively mild conditions.

- Iron/Hydrochloric Acid Reduction: A classical and cost-effective approach where iron powder and hydrochloric acid reduce nitro groups to amines. This method is scalable and commonly used in industrial settings.

- Catalytic Hydrogenation: Using palladium or platinum catalysts under hydrogen atmosphere can also achieve reduction, though less common for this specific compound due to cost and equipment considerations.

Formation of Dihydrochloride Salt

Post-reduction, the free diamine is treated with hydrochloric acid to form the dihydrochloride salt. This step is crucial for:

- Enhancing the compound’s stability against oxidation.

- Improving solubility and crystallinity for easier purification.

- Facilitating handling and storage.

Representative Industrial Preparation Procedure

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Nitration | Fluorobenzene, HNO₃/H₂SO₄ | Selective nitration to introduce nitro groups ortho to fluorine | Controlled temperature to avoid poly-nitration |

| 2. Reduction | SnCl₂·2H₂O, HCl, reflux | Reduction of dinitro compound to diamine | High selectivity, moderate reaction time |

| 3. Salt Formation | Concentrated HCl, cooling | Formation of dihydrochloride salt | Enhances stability and purity |

Research Findings and Optimization Notes

- Electron-Withdrawing Effects: The fluorine substituent at the 3-position exerts an electron-withdrawing effect that influences the reactivity of the aromatic ring during nitration and reduction, often requiring careful control of reaction conditions to avoid side reactions.

- Reduction Efficiency: Studies indicate that SnCl₂·2H₂O under reflux in acidic media provides a good balance between yield and operational simplicity for converting nitro groups to amino groups in fluorinated aromatic systems.

- Salt Stability: The dihydrochloride salt form significantly reduces oxidative degradation compared to the free diamine, which is prone to air oxidation, thus making it the preferred form for storage and further synthetic applications.

Comparative Table of Reduction Methods for Aromatic Nitro Compounds

| Reduction Method | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| SnCl₂·2H₂O + HCl reflux | Acidic, reflux, ~3-6 hours | High selectivity, mild conditions | Generates tin waste |

| Fe + HCl | Acidic, reflux, several hours | Cost-effective, scalable | Longer reaction times, iron sludge |

| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst, room temp to mild heat | Clean reaction, no metal waste | Requires special equipment, costlier |

化学反応の分析

Types of Reactions

3-Fluoro-benzene-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, quinones, and amines .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula: C6H9Cl2FN2

- Molecular Weight: 199.05 g/mol

- IUPAC Name: 3-fluorobenzene-1,2-diamine; dihydrochloride

The compound is recognized for its structural features that allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Antimicrobial Activity

Research has highlighted the compound's potential as an antimicrobial agent. Studies indicate that derivatives of 3-fluoro-benzene-1,2-diamine exhibit activity against various bacterial strains, suggesting its utility in developing new antibiotics.

Antiprotozoal Properties

A study focused on the synthesis and biological evaluation of analogues of known antiprotozoal agents found that compounds related to 3-fluoro-benzene-1,2-diamine demonstrate significant antiprotozoal activity. This positions the compound as a candidate for further development in treating protozoal infections .

Pharmaceutical Applications

3-Fluoro-benzene-1,2-diamine dihydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are explored for:

- Anti-cancer Agents : Research suggests that modifications of this compound can lead to potential anti-cancer therapies.

- Antidepressants : Some studies have indicated that related compounds may exhibit antidepressant-like effects in preclinical models.

Material Science Applications

In materials science, this compound can be utilized in:

- Polymer Chemistry : As a monomer or cross-linking agent in the synthesis of polymers with specific properties.

- Dyes and Pigments : Its chemical structure allows it to be used in the formulation of dyes and pigments for textiles and coatings.

Case Study 1: Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of various derivatives of 3-fluoro-benzene-1,2-diamine against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, showcasing their potential as alternatives in antimicrobial therapy .

Case Study 2: Antiprotozoal Activity

In a study assessing the antiprotozoal activity of synthesized analogues based on 3-fluoro-benzene-1,2-diamine, several compounds were identified with IC50 values indicating effective inhibition against Trypanosoma brucei. This underscores the relevance of this compound in addressing protozoal diseases .

作用機序

The mechanism of action of 3-Fluoro-benzene-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the compound enhances its binding affinity to these targets, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key analogues include dihydrochloride salts of benzene-1,2-diamine with varying substituents (halogens, alkyl, alkoxy, or nitro groups). These modifications critically influence physicochemical properties, reactivity, and applications.

Table 1: Structural Comparison of Selected Benzene-1,2-diamine Dihydrochloride Derivatives

*Calculated based on molecular formulae.

Impact of Substituents on Properties and Reactivity

- Fluorine (3-F): Enhances electron-withdrawing effects, increasing electrophilicity of the aromatic ring. This improves reactivity in cross-coupling reactions compared to the non-fluorinated parent compound .

- Methyl (3-CH₃) : Electron-donating groups stabilize intermediates but may hinder crystallization in dihydrochloride salts, affecting purification .

- Nitro (4-NO₂): Strongly electron-withdrawing, directing further substitution reactions to specific positions. However, nitro groups increase toxicity, limiting pharmaceutical use .

Stability and Handling

生物活性

3-Fluoro-benzene-1,2-diamine dihydrochloride is an aromatic amine characterized by the presence of a fluorine atom and two amine groups on a benzene ring. Its molecular formula is C₆H₉Cl₂FN₂, and it typically appears as a white to off-white crystalline solid. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The presence of a fluorine atom in this compound enhances its reactivity compared to similar compounds. The electron-withdrawing nature of fluorine, combined with the electron-donating properties of the amine groups, creates unique reactivity patterns that are valuable in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For example, similar derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's structure allows for interaction with bacterial enzymes, potentially inhibiting their function.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. In vitro assays demonstrated its ability to reduce cell viability in several cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer models. The compound's mechanism of action may involve induction of apoptosis and inhibition of cell proliferation .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Efficacy : In a study evaluating the antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), derivatives of this compound exhibited notable inhibition zones in agar diffusion assays .

- Cytotoxicity Assessment : A cytotoxicity study using the MTT assay revealed that this compound showed an IC50 value of approximately 50 µM against MCF-7 cells, indicating moderate cytotoxic activity .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Chloro-benzene-1,2-diamine | Chlorine instead of fluorine | Different halogen affects reactivity |

| 4-Fluoro-benzene-1,2-diamine | Fluorine at para position | Positioning alters electronic properties |

| 3-Nitro-benzene-1,2-diamine | Nitro group instead of amino | Stronger electrophilicity due to nitro group |

| 3-Aminobenzene-1,2-diamine | No halogen substitution | Lacks halogen effects on reactivity |

The unique combination of functionalities in this compound allows for diverse interactions with biological macromolecules, enhancing its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Fluoro-benzene-1,2-diamine dihydrochloride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves the reduction of a nitro precursor (e.g., 3-fluoro-1,2-dinitrobenzene) using hydrogenation or catalytic methods, followed by dihydrochloride salt formation. Purity validation requires HPLC (≥95% purity threshold) and TLC to monitor byproducts. Quantitative analysis via UV-Vis spectroscopy (λ_max ~260–280 nm for aromatic diamines) is recommended. Stability of intermediates must be monitored under inert conditions to prevent oxidation .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store at –20°C in anhydrous conditions to avoid hydrolysis of the dihydrochloride salt. Use argon/vacuum-sealed vials to limit exposure to moisture and oxygen. Degradation products (e.g., quinone derivatives) can be tracked via FT-IR (loss of NH₂ stretches at ~3300 cm⁻¹) and mass spectrometry .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm fluorine adjacency via coupling constants (e.g., ³J_H-F ~8–12 Hz in aromatic regions).

- ESI-MS : Verify molecular ion peaks ([M+H]⁺ for free base; [M+2HCl-H]⁻ for salt).

- X-ray crystallography : Resolve steric effects of the fluorine substituent on diamine geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for fluorinated diamine derivatives?

- Methodological Answer : Contradictions often arise from dynamic proton exchange or solvent effects. Use variable-temperature NMR to suppress exchange broadening. Compare DMSO-d₆ vs. CDCl₃ spectra to isolate solvent-induced shifts. For ambiguous signals, 2D-COSY or HSQC can clarify coupling networks .

Q. What computational approaches predict the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer :

- DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects of the fluorine substituent. Calculate Fukui indices to identify nucleophilic sites (NH₂ groups) and electrophilic regions (fluorine-adjacent carbons).

- Molecular electrostatic potential (MEP) maps visualize charge distribution, aiding in predicting regioselectivity .

Q. How to design a factorial experiment to study degradation pathways under varying pH and temperature?

- Methodological Answer : Use a 2² factorial design with factors:

- pH (acidic vs. neutral)

- Temperature (25°C vs. 40°C).

Q. What strategies optimize the compound’s use as a ligand in coordination chemistry?

- Methodological Answer :

- Job’s method determines metal-ligand stoichiometry via UV-Vis titration.

- Cyclic voltammetry assesses redox stability of metal complexes.

- EPR spectroscopy probes paramagnetic behavior in transition metal adducts. Adjust solvent polarity (e.g., DMF vs. MeOH) to enhance solubility .

Data Contradiction & Analysis

Q. How to address discrepancies between theoretical and experimental pKa values for the diamine groups?

- Methodological Answer : Experimental pKa (e.g., via potentiometric titration) may deviate from DFT predictions due to solvent effects or hydrogen bonding. Use implicit solvent models (e.g., SMD) in calculations. Cross-validate with Marcus theory for proton-transfer kinetics .

Interdisciplinary Applications

Q. What role does this compound play in polymer chemistry?

- Methodological Answer : As a monomer for polybenzimidazoles, its fluorinated backbone enhances thermal stability. Characterize polymer properties via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。